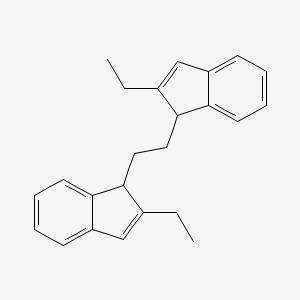![molecular formula C8H8BrN3S B12556687 Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)- CAS No. 191938-96-2](/img/structure/B12556687.png)
Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)- is a chemical compound known for its unique structure and properties This compound is part of the hydrazinecarbothioamide family, which is characterized by the presence of a hydrazine group attached to a carbothioamide moiety The (E)- configuration indicates the specific geometric arrangement of the substituents around the double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)- typically involves the condensation of hydrazinecarbothioamide with 2-bromobenzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalytic amount of glacial acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted phenyl derivatives
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and materials science.
Mécanisme D'action
The mechanism of action of Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)- involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. This inhibition leads to the disruption of DNA replication and cell division, ultimately causing cancer cell death . Additionally, its antimicrobial activity is believed to result from its interaction with microbial enzymes, leading to the disruption of essential metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hydrazinecarbothioamide, 2-[(2-chlorophenyl)methylene]-, (E)-
- Hydrazinecarbothioamide, 2-[(2-fluorophenyl)methylene]-, (E)-
- Hydrazinecarbothioamide, 2-[(2-iodophenyl)methylene]-, (E)-
Uniqueness
Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)- is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives.
Propriétés
Numéro CAS |
191938-96-2 |
|---|---|
Formule moléculaire |
C8H8BrN3S |
Poids moléculaire |
258.14 g/mol |
Nom IUPAC |
[(2-bromophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H8BrN3S/c9-7-4-2-1-3-6(7)5-11-12-8(10)13/h1-5H,(H3,10,12,13) |
Clé InChI |
IWCKHKPTELYTJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=NNC(=S)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetonitrile, [(diphenylmethyl)amino]-](/img/structure/B12556605.png)
![10-Fluorobenzo[f]quinoline](/img/structure/B12556612.png)

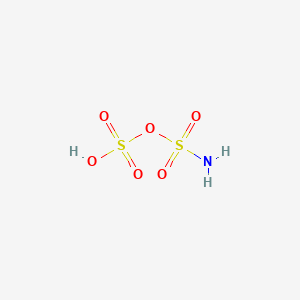
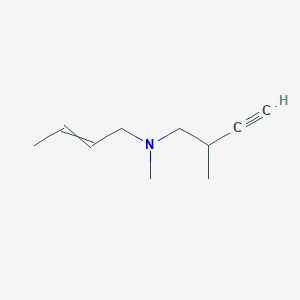
![4-{[2-(Morpholin-4-yl)ethyl]amino}phenol](/img/structure/B12556647.png)
![2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole](/img/structure/B12556648.png)

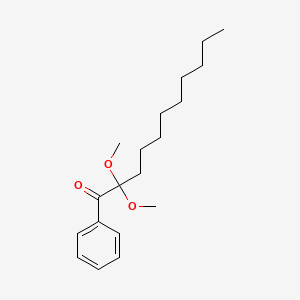
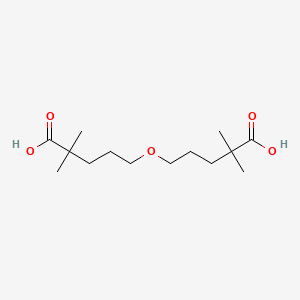

![N-(3,4-Dimethylphenyl)-N-(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12556678.png)

